4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]-
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Overview
Description
4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- typically involves multi-step organic reactions. One common method includes the condensation of phenolic compounds with acetoacetic esters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit enhanced pharmacological properties.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including apoptosis induction in cancer cells and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: Known for its cytotoxic activity against cancer cells.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Exhibits anti-inflammatory and antioxidant properties.
6-Methoxy-2-phenyl-4H-chromen-4-one: Studied for its potential as an anti-cancer agent.
Uniqueness
4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- stands out due to its unique structural features, which allow for diverse chemical modifications and a broad range of biological activities. Its combination of a benzopyran core with piperidinyl and pyrrolidinyl groups enhances its potential as a multifunctional therapeutic agent.
Properties
CAS No. |
1018143-34-4 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6-methyl-2-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C22H28N2O3/c1-16-4-5-20-18(14-16)19(25)15-21(27-20)22(26)24-12-7-17(8-13-24)6-11-23-9-2-3-10-23/h4-5,14-15,17H,2-3,6-13H2,1H3 |
InChI Key |
LVSHXKBPNKYRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CCN4CCCC4 |
Origin of Product |
United States |
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